Cyclopentanone, 2,5-dibromo-
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Overview
Description
Cyclopentanone, 2,5-dibromo- is an organic compound characterized by a five-membered ring structure with two bromine atoms attached at the 2 and 5 positions. This compound is a derivative of cyclopentanone, which is a cyclic ketone. The presence of bromine atoms introduces unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2,5-dibromo- can be synthesized through the bromination of cyclopentanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 5 positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to achieve the desired product.
Industrial Production Methods
Industrial production of cyclopentanone, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2,5-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms, resulting in the formation of cyclopentanone or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution: Various substituted cyclopentanone derivatives.
Oxidation: Cyclopentanone carboxylic acids or other oxidized products.
Reduction: Cyclopentanone or other reduced derivatives.
Scientific Research Applications
Cyclopentanone, 2,5-dibromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of cyclopentanone, 2,5-dibromo- involves its interaction with various molecular targets and pathways. The bromine atoms can participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without bromine atoms.
Cyclopentanone, 2-bromo-: A derivative with a single bromine atom at the 2 position.
Cyclopentanone, 2,3-dibromo-: A derivative with bromine atoms at the 2 and 3 positions.
Uniqueness
Cyclopentanone, 2,5-dibromo- is unique due to the specific positioning of bromine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies where selective reactivity is desired.
Properties
CAS No. |
53778-21-5 |
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Molecular Formula |
C5H6Br2O |
Molecular Weight |
241.91 g/mol |
IUPAC Name |
2,5-dibromocyclopentan-1-one |
InChI |
InChI=1S/C5H6Br2O/c6-3-1-2-4(7)5(3)8/h3-4H,1-2H2 |
InChI Key |
NCQGXAFVNKDKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1Br)Br |
Origin of Product |
United States |
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